Pin1 PPIase vs Chymotrypsin Selectivity
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is a validated substrate for Pin1, a peptidyl-prolyl isomerase, whereas Suc-Ala-Ala-Pro-Phe-AMC is primarily hydrolyzed by chymotrypsin and elastase [1]. This functional divergence is driven by the Glu residue in the P2 position, which is essential for PPIase recognition but detrimental to chymotrypsin binding. No direct kcat/Km comparison is available between these two substrates on Pin1; however, Suc-Ala-Ala-Pro-Phe-AMC is known to exhibit high activity against chymotrypsin (with a Km of ~60 µM for the colorimetric analog Suc-Ala-Ala-Pro-Phe-pNA [2]), while Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC shows negligible turnover by the same enzyme due to the Glu substitution .
| Evidence Dimension | Enzyme specificity |
|---|---|
| Target Compound Data | Substrate for Pin1 and Par14 PPIases |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Phe-AMC: Substrate for chymotrypsin, elastase, cathepsin G [1] |
| Quantified Difference | N/A (qualitative difference in enzyme class target) |
| Conditions | PPIase activity assay (Pin1) vs. serine protease activity assay (chymotrypsin) |
Why This Matters
This matters for procurement because selecting the wrong substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC for a Pin1 assay) would yield no measurable signal, rendering the experiment invalid and wasting resources.
- [1] Tebubio. Suc-Ala-Ala-Pro-Phe-AMC Product Datasheet. Available at: https://www.tebubio.com View Source
- [2] Tebubio. Suc-Ala-Ala-Pro-Phe-pNA Product Datasheet (Km = 60 µM). Available at: https://www.tebubio.com View Source
